Molecular Graph Complexity: Regioisomer Comparison
The target 3-nitrophenyl regioisomer possesses a computed molecular complexity index of 551, which is 8 units (1.5%) higher than the complexity of 543 for the 4-nitrophenyl regioisomer (CAS 920502-91-6) . Complexity is a topology-based descriptor that integrates atom connectivity, symmetry, and ring architecture; the observed difference reflects divergent molecular connectivity patterns that can influence synthetic route design, purification difficulty, and spectroscopic fingerprinting.
| Evidence Dimension | Molecular graph complexity index (Compound Complexity) |
|---|---|
| Target Compound Data | 551 |
| Comparator Or Baseline | 543 (2,4,6-trinitro-N-(4-nitrophenyl)pyridin-3-amine, CAS 920502-91-6) |
| Quantified Difference | +8 (∆ = 1.5%) |
| Conditions | Computed descriptor; source: Chem960 calculated properties |
Why This Matters
In regioisomer-specific synthetic campaigns, even small complexity differences can translate to altered reaction rates, by-product profiles, or crystallization behavior, making the 3-nitro isomer the preferred substrate when the downstream target requires this specific topology.
